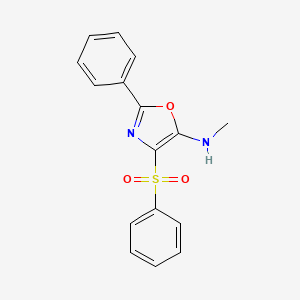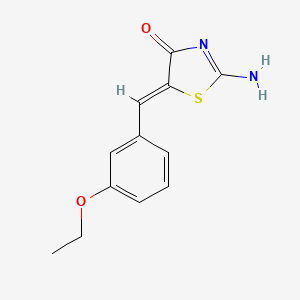![molecular formula C16H19N3O4S B5070045 N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5070045.png)
N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide, also known as MPSP, is a chemical compound that has gained significant interest in scientific research due to its potential use as a therapeutic agent. MPSP is a sulfonamide derivative that has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties.
作用机制
The exact mechanism of action of N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide is not fully understood. However, studies have suggested that N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide exerts its anti-inflammatory, anti-cancer, and anti-tumor effects by inhibiting the activity of nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1) transcription factors. NF-κB and AP-1 are known to play important roles in regulating the expression of genes involved in inflammation, cancer, and tumor growth.
Biochemical and Physiological Effects:
N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide has been shown to have several biochemical and physiological effects. In vitro studies have reported that N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide inhibits the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in lipopolysaccharide (LPS)-stimulated macrophages. N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have reported that N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide reduces inflammation and oxidative stress in animal models of arthritis and colitis.
实验室实验的优点和局限性
One of the advantages of using N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages. This makes N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide a useful tool for studying the role of inflammation in various diseases. However, one of the limitations of N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide. One potential direction is to investigate the use of N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide in combination with other drugs for the treatment of cancer. Another direction is to study the effect of N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide on other diseases that are associated with inflammation, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosing and administration of N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide for in vivo studies. Overall, the potential therapeutic applications of N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide make it a promising compound for future research.
合成方法
The synthesis of N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide involves the reaction between 2-methoxy-5-nitrobenzenesulfonamide and 2-pyridinemethylamine followed by reduction with sodium borohydride. The resulting product is then acylated with 3-chloropropanoyl chloride to yield N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide. The purity of the compound is determined using high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide has been extensively studied for its potential use in treating various diseases. Several studies have reported that N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide has also been shown to possess anti-cancer and anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-16(20)19-14-10-13(7-8-15(14)23-2)24(21,22)18-11-12-6-4-5-9-17-12/h4-10,18H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWICXAAMVNQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5069972.png)
![1,3-bis{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5069980.png)

![N-[1-(1-adamantyl)ethyl]-4-nitrobenzamide](/img/structure/B5069993.png)

![N-allyl-2-[3-(9H-carbazol-9-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B5070007.png)
![N-(1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B5070022.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5070030.png)
![N-[4-(4-bromophenoxy)butyl]-2-propen-1-amine oxalate](/img/structure/B5070031.png)

![1-[(4-chlorobenzyl)sulfinyl]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B5070060.png)
![N-[2-(4-fluorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5070064.png)